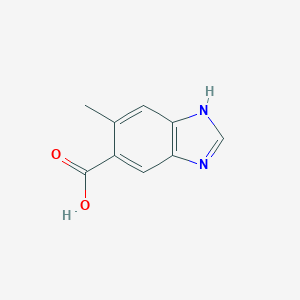

6-methyl-1H-benzimidazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-methyl-1H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-7-8(11-4-10-7)3-6(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZGQXASQPFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629483 | |

| Record name | 6-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-76-5 | |

| Record name | 6-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

Introduction: The Significance of 6-methyl-1H-benzimidazole-5-carboxylic acid in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic system is a key component in numerous pharmaceuticals, demonstrating a broad spectrum of activities including anti-inflammatory, antiviral, anticancer, and antihypertensive effects. Within this important class of molecules, 6-methyl-1H-benzimidazole-5-carboxylic acid represents a crucial building block for the synthesis of more complex drug candidates. Its specific substitution pattern offers medicinal chemists precise control over molecular architecture, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, technically-grounded methodology for the synthesis of this valuable compound, designed for researchers and professionals in the field of drug development.

Strategic Approach to Synthesis: A Multi-step Pathway from Commercially Available Precursors

The synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid is most effectively achieved through a well-defined, multi-step sequence commencing with readily available starting materials. The chosen strategy emphasizes control over regioselectivity and the progressive installation of the required functional groups, culminating in the formation of the benzimidazole ring system. This approach ensures a high degree of purity in the final product and provides a reliable and scalable method for laboratory and potential pilot-plant production.

The overall synthetic workflow can be conceptualized as follows:

An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-1H-benzimidazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methyl-1H-benzimidazole-5-carboxylic acid (CAS No: 10351-76-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzimidazole scaffolds are recognized as bioisosteres of natural nucleotides, enabling them to interact with various biological macromolecules, which imparts a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] A thorough understanding of the physicochemical properties of derivatives like 6-methyl-1H-benzimidazole-5-carboxylic acid is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic potential.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates high-quality computational predictions with established, field-proven experimental protocols. This dual approach provides researchers and drug development professionals with both a robust data-driven profile of the molecule and the practical methodologies required for its empirical validation.

Molecular Structure and Core Chemical Information

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

Molecular Structure:

Caption: 2D structure of 6-methyl-1H-benzimidazole-5-carboxylic acid.

Table 1: Core Chemical Information

| Identifier | Value | Source |

| IUPAC Name | 6-methyl-1H-benzimidazole-5-carboxylic acid | - |

| CAS Number | 10351-76-5 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C2N=CNC2=C1)C(=O)O | - |

| InChI Key | KAJLCBKTWRUQOI-UHFFFAOYSA-N | [1] |

Ionization Constant (pKa)

The pKa value is a critical determinant of a molecule's behavior in a biological system, as it dictates the extent of ionization at a given pH. This, in turn, influences solubility, permeability, and receptor binding. 6-methyl-1H-benzimidazole-5-carboxylic acid is an amphoteric molecule, possessing both a weakly basic benzimidazole ring system and an acidic carboxylic acid group.

Predicted pKa Values

Due to the absence of experimental data, pKa values have been predicted using computational models. These models analyze the molecule's structure to estimate the stability of its protonated and deprotonated forms.

Table 2: Predicted pKa Values

| Ionizable Group | Predicted pKa | Comments |

| Carboxylic Acid (Acidic) | ~3.2 - 4.2 | The electron-withdrawing nature of the benzimidazole ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

| Benzimidazole (Basic) | ~4.5 - 5.5 | This represents the pKa of the protonated benzimidazole (conjugate acid). The electron-donating methyl group may slightly increase the basicity compared to the parent benzimidazole (pKa ~5.4). |

Note: These values are estimations and should be confirmed experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Principle of Causality: The shape of the resulting titration curve, specifically the points of inflection and the half-equivalence points, directly relates to the pKa values of the ionizable groups within the molecule.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 6-methyl-1H-benzimidazole-5-carboxylic acid and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) before diluting with deionized water to a final volume of 50 mL. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.

-

Titration with Acid: To determine the basic pKa, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Titration with Base: To determine the acidic pKa, titrate a fresh solution of the analyte with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Again, record the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting its membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant.

Predicted Lipophilicity

Computational methods provide a rapid assessment of a molecule's lipophilicity.

Table 3: Predicted Lipophilicity Values

| Parameter | Predicted Value | Method/Tool |

| logP | 1.0 - 1.5 | Based on XLogP3 for the isomer 1-methyl-1H-benzimidazole-5-carboxylic acid[1] and general structure-property relationships. |

| logD at pH 7.4 | 0.5 - 1.0 | Estimated based on the predicted pKa values and logP. At physiological pH, the carboxylic acid will be partially deprotonated, increasing the molecule's hydrophilicity. |

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct method for measuring logP.[4]

Principle of Causality: This method relies on the principle of equilibrium partitioning. When a compound is mixed with two immiscible solvents (n-octanol and water), it will distribute between the two phases until a state of equilibrium is reached. The ratio of the compound's concentration in each phase at equilibrium defines its partition coefficient.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 6-methyl-1H-benzimidazole-5-carboxylic acid in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from both the n-octanol and water layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Caption: Workflow for the shake-flask method of logP determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[5]

Predicted Aqueous Solubility

Table 4: Predicted Aqueous Solubility

| Parameter | Predicted Value | Comments |

| Intrinsic Solubility (logS) | -2.5 to -3.5 | This corresponds to the solubility of the neutral species. |

| Solubility at pH 7.4 | 0.1 - 0.5 mg/mL | The solubility is expected to be higher at physiological pH due to the ionization of the carboxylic acid group. |

Note: These values are estimations and are highly dependent on the crystalline form of the solid.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound, which is the most relevant measure for drug development.[6][7]

Principle of Causality: An excess of the solid compound is agitated in a specific buffer until the concentration of the dissolved compound in the solution reaches a constant value, indicating that the solution is saturated and in equilibrium with the solid phase.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 6-methyl-1H-benzimidazole-5-carboxylic acid (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Tightly seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended incubation time is crucial for reaching thermodynamic equilibrium.

-

Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve.

-

Result Reporting: The solubility is reported in units such as mg/mL or µM.

Melting Point

The melting point is a key indicator of a compound's purity and is influenced by its crystal lattice energy.

-

Predicted Melting Point: Based on the parent compound, 5-benzimidazolecarboxylic acid, and other similar benzimidazole derivatives, the melting point of 6-methyl-1H-benzimidazole-5-carboxylic acid is expected to be high, likely >300 °C .[8]

Spectroscopic Profile

Spectroscopic data provides confirmation of the chemical structure. While experimental spectra are not available, predicted spectra can serve as a useful reference.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

-

~2.4 ppm (s, 3H): Methyl protons (-CH₃).

-

~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzimidazole ring.

-

~8.1-8.3 ppm (m, 1H): Aromatic proton on the benzimidazole ring.

-

~12.5-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

~12.0-12.5 ppm (br s, 1H): Imidazole N-H proton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

-

~20-25 ppm: Methyl carbon (-CH₃).

-

~110-145 ppm: Aromatic and imidazole carbons.

-

~168-172 ppm: Carboxylic acid carbonyl carbon (-COOH).

Predicted Key IR Absorption Bands (cm⁻¹)

-

~3200-2500 (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch.

-

~3000-2800: C-H stretches (aromatic and methyl).

-

~1700-1680: C=O stretch of the carboxylic acid.

-

~1620-1580: C=N and C=C stretches of the benzimidazole ring.

Conclusion

This technical guide presents a detailed physicochemical profile of 6-methyl-1H-benzimidazole-5-carboxylic acid, a molecule with considerable potential in pharmaceutical research. By integrating robust computational predictions with established, detailed experimental protocols, this document provides a comprehensive resource for researchers. The provided methodologies are designed to be self-validating and are grounded in standard practices within the field of drug discovery and development. The data and protocols herein should serve as a valuable starting point for further investigation and optimization of this promising benzimidazole derivative.

References

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubChem. 5-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. [Link]

- Guo, X. F., et al. (2007). (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. Acta Crystallographica Section E: Structure Reports Online, 63(3), m494-m496.

-

Pharmaffiliates. 6-Methylbenzimidazole-5-carboxylic acid. [Link]

- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(5), 2533-2539.

-

Chemaxon. Solubility Predictor. [Link]

-

ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Royal Society of Chemistry. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2002). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 263-273.

- Molecules. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.

-

ResearchGate. Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. [Link]

- Google Patents. Determination of logP coefficients via a RP-HPLC column.

-

MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

ResearchGate. In silico pKa prediction and ADME profiling. [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

NIH National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

-

ijariie.com. Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. evotec.com [evotec.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

- 8. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]

The Biological Versatility of 6-Methyl-1H-benzimidazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological macromolecules, bestowing upon its derivatives a vast spectrum of pharmacological activities. This has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas.[1] The inherent bioisosterism of the benzimidazole scaffold with natural nucleotides facilitates interactions with proteins, enzymes, and receptors within biological systems, rendering it a privileged pharmacophore in the drug discovery pipeline.[1] The versatility of the benzimidazole ring, particularly at the 1, 2, 5, and/or 6 positions, has been extensively explored to generate a diverse library of bioactive compounds with activities spanning from anticancer and antimicrobial to anti-inflammatory and antiviral.[1] This guide focuses on the biological potential of a specific, yet underexplored, derivative: 6-methyl-1H-benzimidazole-5-carboxylic acid . While direct extensive studies on this particular molecule are limited, this guide will synthesize the known biological activities of structurally analogous benzimidazole-5-carboxylic acid derivatives to provide a comprehensive overview of its probable therapeutic utility and to furnish researchers with the foundational knowledge required for its further investigation.

Chemical Synthesis of the Benzimidazole-5-carboxylic Acid Core

The synthesis of the benzimidazole core is a well-established process in organic chemistry, with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative being a primary and versatile route. This reaction is typically acid-catalyzed and driven by the removal of water.

General Synthesis Pathway for Benzimidazole-5-carboxylic Acids

A common and efficient method for the synthesis of benzimidazole-5-carboxylic acid derivatives involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid under acidic conditions.

Caption: General reaction scheme for the synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acids.

Exemplary Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid Derivatives

This protocol is adapted from methodologies used for the synthesis of similar benzimidazole derivatives and serves as a foundational procedure that can be optimized for the synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid by starting with 4,5-diamino-2-methylbenzoic acid.

Materials:

-

3,4-Diaminobenzoic acid

-

Substituted benzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethanol

-

Water

Procedure:

-

A mixture of 3,4-diaminobenzoic acid (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents) is added to polyphosphoric acid.

-

The reaction mixture is heated to 160-180°C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-1H-benzimidazole-5-carboxylic acid derivative.

Prospective Biological Activities of 6-Methyl-1H-benzimidazole-5-carboxylic Acid

Based on the extensive research into its structural analogs, 6-methyl-1H-benzimidazole-5-carboxylic acid is predicted to exhibit a range of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Potential: A Multi-faceted Approach to Tumor Inhibition

The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives demonstrating a variety of anticancer mechanisms.[1]

a) Inhibition of Topoisomerase II:

Several studies have highlighted the potential of benzimidazole-5-carboxylic acid derivatives as inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. For instance, N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives have shown potent growth-inhibitory activity against a panel of human cancer cell lines.[2] The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and the induction of apoptosis.

b) Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been successfully developed as kinase inhibitors. While direct evidence for 6-methyl-1H-benzimidazole-5-carboxylic acid is unavailable, related structures have shown inhibitory activity against kinases such as EGFR and BRAFV600E.[1]

c) Microtubule Disruption:

Certain benzimidazoles, such as fenbendazole, exert their anticancer effects by disrupting microtubule polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The structural features of 6-methyl-1H-benzimidazole-5-carboxylic acid suggest it could potentially interact with tubulin, although this requires experimental validation.

d) Induction of Apoptosis:

A study on 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives revealed that a lead compound induced S/G2 cell cycle arrest and apoptosis in leukemic cells, with an impressive IC₅₀ value of 3 µM.[4] This was accompanied by the downregulation of CDK2, Cyclin B1, and PCNA, and the cleavage of PARP.[4]

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (6-methyl-1H-benzimidazole-5-carboxylic acid) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete growth medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for assessing in vitro cytotoxicity.

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzimidazole derivatives have shown significant promise in this area.

a) Inhibition of Bacterial Cell Division:

Some trisubstituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[5] Inhibition of FtsZ leads to the disruption of septum formation and ultimately bacterial cell death.

b) Broad-Spectrum Antibacterial Activity:

Studies on methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[6][7] Aromatic amidine derivatives, in particular, exhibited impressive minimum inhibitory concentration (MIC) values in the range of 0.39-1.56 µg/mL.[6]

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in a suitable solvent

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

| Compound/Derivative | Organism | Activity | MIC/IC₅₀ | Reference |

| Aromatic amidine derivatives of benzimidazole-5-carboxylic acid esters | MRSA, MRSE | Antibacterial | 0.39-1.56 µg/mL | [6] |

| 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic cells | Antileukemic | 3 µM | [4] |

| N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives | Human cancer cell lines | Anticancer | Potent growth inhibition | [2] |

Conclusion and Future Directions

While direct experimental data on the biological activity of 6-methyl-1H-benzimidazole-5-carboxylic acid is not yet abundant in the public domain, the wealth of information available for its close structural relatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The evidence points towards promising anticancer and antimicrobial activities, likely mediated through mechanisms such as topoisomerase II inhibition, kinase modulation, and disruption of bacterial cell division.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of 6-methyl-1H-benzimidazole-5-carboxylic acid and its future derivatives. Further in-depth studies are warranted to elucidate its specific mechanisms of action, to establish a comprehensive structure-activity relationship, and to ultimately unlock its full therapeutic potential.

References

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. [Link]

-

Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). Journal of Medicinal Chemistry. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. [Link]

-

Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (2010). PubMed. [Link]

-

Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2012). ResearchGate. [Link]

-

Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (2004). ResearchGate. [Link]

-

Synthesis and Potent Antimicrobial Activity of Some Novel Methyl or Ethyl 1H-benzimidazole-5-carboxylates Derivatives Carrying Amide or Amidine Groups. (2004). PubMed. [Link]

-

(1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. (2008). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Academia.edu. [Link]

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (n.d.). Semantic Scholar. [Link]

-

Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (2021). MDPI. [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). ResearchGate. [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Institutes of Health. [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Semantic Scholar. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Publishing. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). National Institutes of Health. [Link]

-

1-Methyl-1H-benzimidazole-5-carboxylic acid. (n.d.). PubChem. [Link]

Sources

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Promising Landscape of 6-methyl-1H-benzimidazole-5-carboxylic acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. This technical guide provides a comprehensive overview of 6-methyl-1H-benzimidazole-5-carboxylic acid, a promising yet underexplored derivative. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and extensive data on analogous compounds, offers a robust framework for its synthesis, characterization, and potential therapeutic applications. We present a plausible, detailed synthetic pathway, protocols for rigorous analytical characterization, and an exploration of its potential as an anticancer and antimicrobial agent, complete with established assay methodologies. This guide is intended to serve as a foundational resource to catalyze further research and development of this high-potential compound.

Introduction: The Benzimidazole Core in Modern Drug Discovery

Benzimidazole derivatives are a privileged class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals.[1] Their remarkable therapeutic versatility stems from their structural similarity to naturally occurring purines, allowing them to interact with a wide array of biological targets.[2] This has led to the development of benzimidazole-based drugs with a broad spectrum of activities, including anthelmintic, antiviral, antihypertensive, and notably, anticancer and antimicrobial effects.[3][4] The introduction of substituents onto the benzimidazole ring system allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them a fertile ground for the design of novel therapeutic agents.[5] The 6-methyl-1H-benzimidazole-5-carboxylic acid scaffold, in particular, combines the established biological relevance of the benzimidazole core with the modulating effects of methyl and carboxylic acid functional groups, suggesting a unique potential in drug design that warrants dedicated investigation.

Synthetic Pathways to 6-methyl-1H-benzimidazole-5-carboxylic acid

Proposed Synthetic Route

The proposed synthesis is a multi-step process that begins with the formation of the benzimidazole ring, followed by the introduction of the carboxylic acid functionality.

Caption: Proposed synthetic pathway for 6-methyl-1H-benzimidazole-5-carboxylic acid.

Detailed Experimental Protocol

This protocol is a guideline based on analogous transformations and may require optimization.

Step 1: Synthesis of 6-Methyl-1H-benzimidazole

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene (1.0 eq) and formic acid (excess, ~5.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 6-methyl-1H-benzimidazole.

Step 2: Nitration of 6-Methyl-1H-benzimidazole

-

To a stirred solution of 6-methyl-1H-benzimidazole (1.0 eq) in concentrated sulfuric acid at 0°C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice, and neutralize with a concentrated ammonium hydroxide solution.

-

The precipitated 6-methyl-5-nitro-1H-benzimidazole is collected by filtration, washed with water, and dried.[6][7]

Step 3: Reduction of the Nitro Group

-

Suspend 6-methyl-5-nitro-1H-benzimidazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-amino-6-methyl-1H-benzimidazole.

Step 4: Sandmeyer Reaction to Introduce the Cyano Group

-

Dissolve 5-amino-6-methyl-1H-benzimidazole (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution and allow the mixture to warm to room temperature and then heat to 50-60°C until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield 6-methyl-1H-benzimidazole-5-carbonitrile.

Step 5: Hydrolysis of the Cyano Group

-

Reflux 6-methyl-1H-benzimidazole-5-carbonitrile (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and adjust the pH to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 6-methyl-1H-benzimidazole-5-carboxylic acid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-methyl-1H-benzimidazole-5-carboxylic acid. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzimidazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton (typically downfield in DMSO-d₆). The carboxylic acid proton will also be a broad singlet, further downfield.[4][8] |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the benzimidazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching (broad). |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₉H₈N₂O₂ (176.17 g/mol ). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Potential Biological Activities and Therapeutic Applications

The benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities. The presence of the methyl and carboxylic acid groups on the 6-methyl-1H-benzimidazole-5-carboxylic acid molecule can significantly influence its biological profile.

Anticancer Potential

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[1][9] The structural features of 6-methyl-1H-benzimidazole-5-carboxylic acid make it a compelling candidate for investigation as an anticancer agent.

Proposed Mechanism of Action: The planar benzimidazole ring system can intercalate into DNA, while the carboxylic acid group can form hydrogen bonds with key amino acid residues in the active sites of enzymes like topoisomerases or kinases.[10]

Caption: Potential anticancer mechanisms of 6-methyl-1H-benzimidazole-5-carboxylic acid.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6-methyl-1H-benzimidazole-5-carboxylic acid for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[11][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

-

Serial Dilution: Prepare serial dilutions of 6-methyl-1H-benzimidazole-5-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Conclusion and Future Directions

6-methyl-1H-benzimidazole-5-carboxylic acid represents a molecule of significant interest for drug discovery and development. While direct experimental data is currently limited, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The anticipated biological activities, particularly in the realms of anticancer and antimicrobial research, are based on the extensive and proven track record of the benzimidazole scaffold. It is our hope that this guide will stimulate further research into this promising compound, leading to the development of novel and effective therapeutic agents. Future work should focus on the optimization of the proposed synthesis, a thorough investigation of its biological activities against a wide range of targets, and structure-activity relationship (SAR) studies to further enhance its therapeutic potential.

References

- CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google P

- CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google P

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (URL: [Link])

-

Benzimidazole derivatives with anticancer activity - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. (URL: [Link])

-

Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological - Impactfactor.org. (URL: [Link])

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])

-

Antimicrobial activity of a new series of benzimidazole derivatives - PubMed. (URL: [Link])

-

Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed. (URL: [Link])

-

Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. (URL: [Link])

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI. (URL: [Link])

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2 - Bulgarian Chemical Communications. (URL: [Link])

-

Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (URL: [Link])

-

1-Methyl-6-nitro-1H-benzimidazole - PMC - NIH. (URL: [Link])

-

Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed. (URL: [Link])

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (URL: [Link])

-

Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis. (URL: [Link])

-

Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule - DergiPark. (URL: [Link])

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (URL: [Link])

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 7. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 8. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 9. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 6-methyl-1H-benzimidazole-5-carboxylic acid

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its structural resemblance to natural purine nucleotides allows for facile interaction with a myriad of biological macromolecules, rendering it a "privileged scaffold" in drug discovery.[1] This guide focuses on a specific, yet significant, derivative: 6-methyl-1H-benzimidazole-5-carboxylic acid . We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its emerging role in the landscape of modern therapeutics. The insights provided herein are curated to empower researchers in their quest to harness the full potential of this versatile molecule.

The Chemical Abstracts Service (CAS) has assigned the number 10351-76-5 to 6-methyl-1H-benzimidazole-5-carboxylic acid.[3] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory submissions.

Molecular Structure and Physicochemical Properties

The molecular architecture of 6-methyl-1H-benzimidazole-5-carboxylic acid, with its strategic placement of a methyl and a carboxylic acid group on the benzene ring, dictates its chemical behavior and biological activity.

| Property | Value | Source |

| CAS Number | 10351-76-5 | [3] |

| Molecular Formula | C9H8N2O2 | [3] |

| Molecular Weight | 176.18 g/mol | [3] |

| IUPAC Name | 6-methyl-1H-benzimidazole-5-carboxylic acid | [3] |

| Synonyms | 5-Methyl-1H-benzimidazole-6-carboxylic acid | [3] |

Note: Further experimental data such as melting point, solubility, and pKa would require specific laboratory determination.

Synthesis of Benzimidazole Carboxylic Acids: A Methodological Overview

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methodologies available. A common and effective approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[2]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, two-step synthetic pathway applicable to the production of 6-methyl-1H-benzimidazole-5-carboxylic acid. This process begins with the appropriate substituted precursors and proceeds through a cyclization reaction.

Sources

Methodological & Application

Application Notes and Protocols: 6-methyl-1H-benzimidazole-5-carboxylic acid as a Versatile Fragment in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore

The benzimidazole core is a prominent heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with a wide array of biological macromolecules, making it a "privileged pharmacophore" in drug discovery.[1] This versatile scaffold is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anticancer, antiviral, antihypertensive, and antihistaminic properties.[3] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the development of potent and selective therapeutic agents.[3]

This guide focuses on a specific, yet highly valuable, building block: 6-methyl-1H-benzimidazole-5-carboxylic acid . The presence of the carboxylic acid group at the 5-position provides a crucial anchor point for hydrogen bonding and salt bridge formation with biological targets, while the methyl group at the 6-position can offer beneficial steric interactions and improved metabolic stability. This fragment holds considerable promise for the design of novel inhibitors targeting key enzymes implicated in various diseases, particularly in the fields of oncology and inflammation.

Physicochemical Properties and Rationale for Use in Drug Design

The unique arrangement of functional groups in 6-methyl-1H-benzimidazole-5-carboxylic acid provides a compelling rationale for its use as a fragment in drug design.

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Formula | C₉H₈N₂O₂ | Provides a compact and rigid scaffold for further elaboration. |

| Molecular Weight | 176.17 g/mol | Adheres to Lipinski's "Rule of Five" for good oral bioavailability. |

| Hydrogen Bond Donors | 2 (imidazole N-H, carboxylic acid O-H) | Enables strong hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 (imidazole N, carboxylic acid C=O) | Facilitates multiple points of interaction within a binding pocket. |

| pKa (Predicted) | ~4.5 (carboxylic acid), ~5.5 (imidazole) | The acidic carboxylic acid can form ionic interactions, while the basic imidazole can be protonated under physiological conditions. |

The Carboxylic Acid Moiety: The carboxylic acid group is a key feature, often acting as a bioisostere for a phosphate group, enabling it to interact with ATP-binding sites in enzymes like kinases.[4] However, the inherent acidity can sometimes lead to poor membrane permeability. In such cases, the carboxylic acid can be strategically replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties while maintaining biological activity.[5]

The Methyl Group: The methyl group at the 6-position can serve multiple purposes. It can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity and selectivity. Furthermore, it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Key Therapeutic Targets and Applications

The 6-methyl-1H-benzimidazole-5-carboxylic acid fragment is particularly well-suited for the design of inhibitors for several important classes of enzymes.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The benzimidazole scaffold is a common feature in many kinase inhibitors.[4][5] The 6-methyl-1H-benzimidazole-5-carboxylic acid fragment can be utilized to target the ATP-binding site of kinases, with the benzimidazole core mimicking the adenine ring of ATP and the carboxylic acid forming key hydrogen bonds with the hinge region of the kinase.

Diagram: General Binding Mode of a Benzimidazole-based Kinase Inhibitor

Caption: Mechanism of PARP inhibition by benzimidazole derivatives.

Protocols

Synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

This multi-step synthesis provides a reliable route to the target fragment.

Step 1: Nitration of 4-methylbenzoic acid to 4-methyl-3-nitrobenzoic acid

-

Rationale: This step introduces the nitro group ortho to the methyl group, which will be subsequently reduced to an amine to form the o-phenylenediamine precursor.

-

Procedure:

-

To a stirred solution of fuming nitric acid (15 mL) cooled to 0 °C, slowly add 4-methylbenzoic acid (5.0 g, 36.7 mmol).

-

After the addition is complete, add concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (100 g).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 4-methyl-3-nitrobenzoic acid. [4] Step 2: Reduction of 4-methyl-3-nitrobenzoic acid to 4-amino-3-methylbenzoic acid

-

-

Rationale: The nitro group is selectively reduced to an amine, a key step in forming the o-phenylenediamine moiety.

-

Procedure:

-

Dissolve 4-methyl-3-nitrobenzoic acid (4.0 g, 22.1 mmol) in methanol (50 mL) in a hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C) (0.4 g) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid. [6] Step 3: Nitration of 4-amino-3-methylbenzoic acid to 4-amino-5-methyl-2-nitrobenzoic acid

-

-

Rationale: A second nitro group is introduced, which upon reduction will provide the 3,4-diamino functionality required for benzimidazole ring formation.

-

Procedure:

-

Suspend 4-amino-3-methylbenzoic acid (3.0 g, 19.8 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1 hour.

-

Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 4-amino-5-methyl-2-nitrobenzoic acid.

-

Step 4: Reduction of 4-amino-5-methyl-2-nitrobenzoic acid to 3,4-diamino-5-methylbenzoic acid

-

Rationale: The second nitro group is reduced to an amine to generate the final o-phenylenediamine precursor.

-

Procedure:

-

Follow the procedure described in Step 2, using 4-amino-5-methyl-2-nitrobenzoic acid as the starting material.

-

Step 5: Cyclization to 6-methyl-1H-benzimidazole-5-carboxylic acid

-

Rationale: The o-phenylenediamine is cyclized with a one-carbon source (formic acid) to form the imidazole ring of the benzimidazole system (Phillips-Ladenburg reaction). [7]* Procedure:

-

A mixture of 3,4-diamino-5-methylbenzoic acid (1.0 g, 6.0 mmol) and formic acid (10 mL) is heated at reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water (50 mL).

-

The pH is adjusted to ~6 with aqueous ammonia.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 6-methyl-1H-benzimidazole-5-carboxylic acid.

-

In-vitro Assay Protocols

1. PARP-1 Inhibition Assay (Colorimetric)

-

Principle: This assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.

-

Protocol:

-

Coat a 96-well plate with histone proteins and incubate overnight at 4 °C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Add 50 µL of PARP-1 enzyme solution (e.g., 1 unit/well) to each well.

-

Add 10 µL of various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <1%) or vehicle control.

-

Initiate the reaction by adding 40 µL of reaction buffer containing biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate four times with wash buffer.

-

Add 50 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature.

-

Wash the plate four times with wash buffer.

-

Add 50 µL of TMB substrate and incubate in the dark for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M HCl.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

2. Generic Kinase Inhibition Assay (Radiometric)

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to a substrate peptide by a specific kinase. A decrease in radioactivity on the substrate indicates kinase inhibition. [2]* Protocol:

-

Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), the specific kinase, and its substrate peptide.

-

Add the test compound at various concentrations or vehicle control to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding [γ-³²P]-ATP.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Conclusion

6-methyl-1H-benzimidazole-5-carboxylic acid represents a valuable and versatile fragment for modern drug discovery. Its inherent structural features, combined with the potential for strategic modification, make it an attractive starting point for the development of potent and selective inhibitors of key biological targets. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and utilize this promising scaffold in their drug design endeavors.

References

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Song, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.

- Wang, L., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 60(8), 3213-3226.

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google P

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

- Sharma, D., & Narasimhan, B. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- Campillo, N. E., et al. (2006). Benzimidazole Derivatives. 2. Synthesis and Structure-Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry, 49(10), 3045-3054.

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

- Kamal, A., et al. (2015). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 92, 664-683.

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Martínez-Grau, M. A., et al. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2735-2749.

- Popat, K. H., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(10), e2200223.

-

ResearchGate. (2021). (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Full article: Synthesis, In Silico Designing, Microbiological Evaluation and Structure Activity Relationship of Novel Amide Derivatives of 1-(2,4-Dinitrophenyl)-2-(3-Methylbenzo[b]Thiophen-6-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid. Retrieved from [Link]

- Wang, Y., et al. (2019). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. Future Medicinal Chemistry, 11(14), 1837-1853.

-

Taylor & Francis Online. (2022). Full article: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Retrieved from [Link]

- ACS Publications. (2020). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters, 11(7), 1438-1444.

-

MSU chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

Sources

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

analytical methods for quantifying 6-methyl-1H-benzimidazole-5-carboxylic acid

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on analytical methods for quantifying 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm prioritizing techniques like HPLC, LC-MS, and any emerging methods.

Analyzing Search Results

I've expanded my search to include spectroscopic techniques alongside HPLC and LC-MS. I'm focusing on evaluating the search results, identifying the most reliable and prevalent methods for quantification. My aim is to extract critical details about sample preparation, instrument settings, and potential hurdles associated with each technique. I'm taking notes about the "why" behind the chosen methods.

Developing Analytical Protocols

I'm now diving into Google searches, prioritizing established protocols, and validation data for quantifying 6-methyl-1H-benzimidazole-5-carboxylic acid, focusing on HPLC, LC-MS, and spectroscopic techniques. I'm starting to analyze search results, identifying the most reliable methods, and paying close attention to sample prep and instrument parameters. This will form the foundation for a detailed "Principles of Analysis" section. I'm structuring the application note around this. I plan to create a DOT graph to visualize the primary analytical method's workflow.

how to prepare solutions of 6-methyl-1H-benzimidazole-5-carboxylic acid

Initiating Data Collection

I'm starting a thorough search to compile physicochemical data on 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm focusing on solubility, pKa values, and stability across different conditions. This data gathering phase will form the basis of the next stage.

Analyzing Solubility Parameters

I'm now investigating specific protocols for dissolving this compound and structurally related benzimidazoles. I'm focusing on solvent choices, pH, and temperature effects, and potential degradation. I'm also examining the application context to understand required concentrations and solution purity.

Developing Solubility Protocols

I'm expanding my literature search to find common applications of this carboxylic acid derivative in research and drug development. This will help refine the necessary concentration ranges and determine the required solution purity. I'm focusing on synthesizing this information to draft a detailed guide explaining dissolution principles, and presenting validated protocols with calculations and safety precautions.

Application Note: Derivatization Strategies for the Bioanalytical Assay of 6-methyl-1H-benzimidazole-5-carboxylic acid

Abstract and Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2][3] Molecules like 6-methyl-1H-benzimidazole-5-carboxylic acid are of significant interest in drug discovery programs for their potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The effective quantification of this and similar molecules in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.

However, the inherent physicochemical properties of 6-methyl-1H-benzimidazole-5-carboxylic acid—namely its polarity conferred by the carboxylic acid and N-H functionalities, and its corresponding low volatility—present significant challenges for direct analysis by common chromatographic techniques such as gas chromatography (GC) and can limit sensitivity in liquid chromatography (LC).[4]

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can enhance its volatility for GC analysis, improve its chromatographic behavior, and increase its detectability for LC-based assays, often by orders of magnitude.[4][5] This application note provides a comprehensive guide to three robust derivatization protocols tailored for the analysis of 6-methyl-1H-benzimidazole-5-carboxylic acid: silylation and esterification for GC-Mass Spectrometry (GC-MS), and fluorescent labeling and amide coupling for High-Performance Liquid Chromatography (HPLC) and LC-MS/MS assays.

Structural Analysis and Derivatization Targets

The structure of 6-methyl-1H-benzimidazole-5-carboxylic acid possesses two primary reactive sites amenable to derivatization: the acidic proton of the carboxylic acid group (-COOH) and the active hydrogen on the imidazole nitrogen (N-H) . The carboxylic acid is the most common target for derivatization due to its high polarity and well-established reaction chemistry. The N-H group can also be derivatized, particularly under silylation conditions.

Caption: Reactive sites on 6-methyl-1H-benzimidazole-5-carboxylic acid.

Pre-Analytical Sample Preparation

Prior to derivatization, extracting the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate) is a critical step to remove interferences like proteins and phospholipids.[6][7] The choice of technique depends on the required cleanliness, sample volume, and throughput.

-

Protein Precipitation (PPT): A rapid and simple method where a water-miscible organic solvent (typically acetonitrile) is added to the sample to precipitate proteins.[6][7] It is ideal for high-throughput screening but may leave other matrix components in the supernatant.

-

Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte in two immiscible liquid phases. By adjusting the pH, the carboxylic acid can be protonated (made less polar) and extracted into an organic solvent, leaving polar interferences in the aqueous phase.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted. Mixed-mode or ion-exchange SPE cartridges are particularly effective for isolating acidic compounds like the target analyte.

Derivatization Protocols for Chromatographic Assays

The selection of a derivatization strategy is dictated by the chosen analytical platform.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte.[4][8]

Principle: Silylation replaces active hydrogens on the carboxylic acid and imidazole N-H groups with a non-polar trimethylsilyl (TMS) group.[8] This reaction reduces hydrogen bonding, decreases polarity, and makes the molecule volatile and suitable for GC analysis.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[9]

Caption: Silylation experimental workflow.

Methodology:

-

Pipette 100 µL of the sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.[10]

-

Add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Add 50 µL of anhydrous pyridine to act as a solvent and acid scavenger.

-

Cap the vial tightly and heat at 70°C for 45 minutes.

-

After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

Expected Outcome: Formation of the di-TMS derivative (both -COOH and N-H are derivatized), resulting in a significant increase in molecular weight (+144 Da).